molecular formula C39H68O5 B586039 1,3-Dilinolein CAS No. 15818-46-9

1,3-Dilinolein

Cat. No.: B586039
CAS No.: 15818-46-9
M. Wt: 616.968
InChI Key: LYPGMYIQHDZFFD-MAZCIEHSSA-N
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Description

1,3-Dilinolein is a naturally occurring compound that belongs to the class of glyceryl esters. It is commonly found in vegetable oils such as soybean oil, sunflower oil, and corn oil. This compound is a fatty acid ester formed with glycerol and dilinoleic acid . This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

1,3-Dilinolein, also known as Glyceryl 1,3-dilinoleate, is a type of diacylglycerol (DAG) that is involved in lipid metabolism . .

Biochemical Pathways

This compound is a part of the lipid metabolism pathway, specifically in the metabolism of diacylglycerols . Diacylglycerols like this compound can be further metabolized into monoacylglycerols and free fatty acids, which can be used for energy production or other cellular processes.

Result of Action

As a type of diacylglycerol, it may play a role in lipid metabolism and cell signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dilinolein can be synthesized through the esterification of glycerol with linoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, glyceryl 1,3-dilinoleate is produced through the transesterification of vegetable oils. This process involves the reaction of triglycerides with methanol or ethanol in the presence of a base catalyst such as sodium methoxide or potassium hydroxide. The resulting methyl or ethyl esters are then separated and purified to obtain glyceryl 1,3-dilinoleate .

Chemical Reactions Analysis

Types of Reactions

1,3-Dilinolein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of glyceryl 1,3-dilinoleate can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of glyceryl 1,3-dilinoleate, such as hydroxy or keto derivatives .

Scientific Research Applications

1,3-Dilinolein is employed in scientific research to study lipid metabolism and its role in various conditions like atherosclerosis and diabetes. It is also used to understand the impacts of fatty acids on cell signaling pathways . Additionally, glyceryl 1,3-dilinoleate is utilized in the development of pharmaceuticals and cosmetics due to its emollient and moisturizing properties.

Comparison with Similar Compounds

Similar Compounds

    Glyceryl 1,3-dioleate: Similar to glyceryl 1,3-dilinoleate but contains oleic acid instead of linoleic acid.

    Glyceryl 1,3-dipalmitate: Contains palmitic acid instead of linoleic acid.

    Glyceryl 1,3-distearate: Contains stearic acid instead of linoleic acid.

Uniqueness

1,3-Dilinolein is unique due to its specific fatty acid composition, which imparts distinct physicochemical properties and biological activities. Its high degree of unsaturation makes it more prone to oxidation, which can be advantageous in certain applications such as in the formulation of skin care products where oxidative stability is desired .

Properties

IUPAC Name

[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPGMYIQHDZFFD-MAZCIEHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317257
Record name 1,3-Dilinolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15818-46-9
Record name 1,3-Dilinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15818-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1,3-dilinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015818469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dilinolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,3-DILINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07YB21KXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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